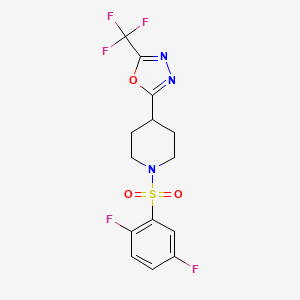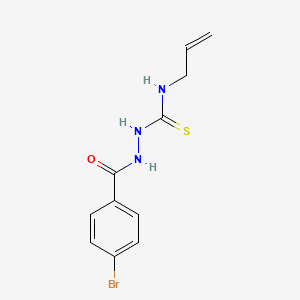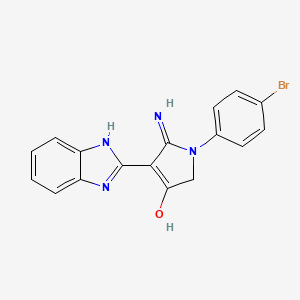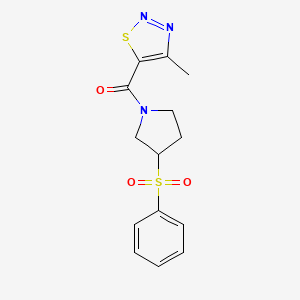
2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H12F5N3O3S and its molecular weight is 397.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity and Enzyme Inhibition
Compounds bearing the 1,3,4-oxadiazole moiety have garnered attention due to their significant biological activities. A series of derivatives have been synthesized and evaluated for their inhibition potential against enzymes such as butyrylcholinesterase (BChE), showcasing the compounds' ability to interact and potentially modulate the activity of enzymes relevant to diseases like Alzheimer's. Molecular docking studies have identified crucial amino acid residues involved in ligand stabilization within the enzyme's active site, indicating the potential for targeted therapeutic applications (Khalid et al., 2016).
Antimicrobial and Antibacterial Potentials
Derivatives of 1,3,4-oxadiazole, including those with modifications at the piperidine ring, have shown promising antibacterial potentials. Synthesis and screening of these derivatives have demonstrated activity against various bacterial strains, including Gram-negative and Gram-positive bacteria, suggesting their use in developing new antimicrobial agents. The structural modifications have a significant impact on their efficacy, with certain compounds displaying potent activity against pathogens like Salmonella typhi and Escherichia coli, making them candidates for further investigation as antibacterial agents (Iqbal et al., 2017).
Anticancer Applications
Research into the anticancer properties of 1,3,4-oxadiazole derivatives has also been a focus. Some compounds synthesized from this class have shown promising results in inhibiting the growth of cancer cells, including breast cancer cell lines. The potential of these compounds as anticancer agents is based on their ability to induce cytotoxicity in malignant cells, suggesting a path forward for the development of new therapeutic options for cancer treatment. The structural features of these compounds contribute to their efficacy, underscoring the importance of molecular design in developing effective anticancer drugs (Rehman et al., 2018).
Propriétés
IUPAC Name |
2-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3O3S/c15-9-1-2-10(16)11(7-9)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUGMBBPOIQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2863955.png)

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)
![7-(4-methoxy-1-phenyl-1H-pyrazole-3-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2863960.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)
![2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2863972.png)


